CID 100986903
Description
- Chemical identity: IUPAC name, molecular formula, structure (2D/3D).
- Physicochemical properties: Molecular weight, solubility, logP, hydrogen bond donors/acceptors, and stability.
- Biological relevance: Therapeutic or industrial applications, mechanisms of action (e.g., enzyme inhibition, substrate specificity).
Properties
InChI |
InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q;;;;+2/p-2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDJVBNUBVTHHL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C]1.C1C=CC=[C]1.[Cl-].[Cl-].[Zr+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: CID 100986903 is typically synthesized by reacting zirconium tetrachloride with cyclopentadienyl sodium. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
ZrCl4+2NaC5H5→Zr(C5H5)2Cl2+2NaCl
Industrial Production Methods: In industrial settings, the production of bis(1,3-cyclopentadienyl)dichlorozirconium(IV) follows similar synthetic routes but on a larger scale. The process involves the careful handling of zirconium tetrachloride and cyclopentadienyl sodium under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
General Synthetic Strategies for Heterocyclic Compounds
The search results highlight several reaction types applicable to nitrogen-containing heterocycles, which may align with the structural motifs of CID 100986903 (if it belongs to this class):
Palladium-Mediated Cross-Coupling Reactions
Reductive Amination
Buchwald-Hartwig Amination
Key Reaction Conditions and Catalysts
Data from patents and pharmacological studies emphasize:
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Catalysts : Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf) for cross-coupling.
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Solvents : Toluene, DMF, and THF for polar/non-polar reactions.
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Bases : K₂CO₃, Cs₂CO₃, or Et₃N to facilitate deprotonation.
Example Protocol ([PMC7170311] ):
textEthyl 4-aminobenzoate + Cyanamide → 4-Guanidino benzoic acid ethyl ester nitrate Conditions: HCl (conc.), ethanol, reflux (24 h), followed by NH₄NO₃ treatment.
Analytical Techniques for Reaction Monitoring
Recent advances in mass spectrometry (MS) enable rapid, high-throughput reaction analysis:
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Acoustic Droplet Ejection MS : Detects reaction outcomes in sub-second timescales ([PubMed] ).
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Fragmentation Barcoding : Uses inherent fragmentation patterns of reactants to predict product formation ([PubMed] ).
Challenges and Limitations
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Metabolic Stability : Spirolactams and carbamates in kinase inhibitors are prone to oxidative metabolism, necessitating structural modifications (e.g., fluorination) ([PMC5362750] ).
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Solubility : CF₃-substituted derivatives often exhibit poor aqueous solubility, limiting their utility ([PMC5362750] ).
Recommendations for Future Research
While this compound is not directly addressed in the provided sources, the following steps could guide its study:
Scientific Research Applications
Chemistry: CID 100986903 is widely used as a catalyst in the polymerization of olefins, particularly in the production of polyethylene and polypropylene. It is also used in the synthesis of other organometallic compounds .
Biology and Medicine: While its direct applications in biology and medicine are limited, its role as a catalyst in the synthesis of biologically active compounds is significant. It aids in the production of pharmaceuticals and other biologically relevant molecules .
Industry: In the industrial sector, bis(1,3-cyclopentadienyl)dichlorozirconium(IV) is used in the production of high-performance polymers and materials. Its catalytic properties are harnessed in various manufacturing processes .
Mechanism of Action
The mechanism by which bis(1,3-cyclopentadienyl)dichlorozirconium(IV) exerts its catalytic effects involves the coordination of the cyclopentadienyl ligands to the zirconium center, creating an active site for substrate binding. The compound facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction rate. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Using and as templates, comparisons typically involve:


Table 1: Structural and Functional Comparison of CID 100986903 and Analogs
Key Findings:
- Substituent Impact : Modifications like methylation (e.g., 30-methyl-oscillatoxin D, CID 185389) enhance metabolic stability .
- Backbone Orientation : Steroid-like backbones (e.g., DHEAS, CID 12594) influence substrate binding in enzymes .
- Synthetic Accessibility : Betulin derivatives (CID 72326) have higher synthetic feasibility scores (3.02) compared to complex macrocycles like oscillatoxins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
